
8-Brom-2-chlorchinazolin-4-amin
Übersicht
Beschreibung
8-Bromo-2-chloroquinazolin-4-amine is a chemical compound with the molecular formula C8H5BrClN3 and a molecular weight of 258.5 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
8-Bromo-2-chloroquinazolin-4-amine serves as a crucial building block in the development of pharmaceutical compounds, particularly those targeting cancer and infectious diseases. Its structural modifications have been explored to enhance potency and selectivity against various biological targets.
Case Study: Anticancer Activity
Compound | Cancer Type | IC (µM) | Mechanism of Action |
---|---|---|---|
8-Bromo-2-chloroquinazolin-4-amine | Breast Cancer | 15 | Induces apoptosis via caspase activation |
Derivative A | Lung Cancer | 10 | Inhibits cell cycle progression |
Research indicates that derivatives of this compound exhibit significant antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
Antimicrobial Properties
The compound has been studied for its antimicrobial efficacy against various pathogens, demonstrating effectiveness against both bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect |
---|---|---|---|
8-Bromo-2-chloroquinazolin-4-amine | Staphylococcus aureus | 32 | Inhibits growth |
Derivative B | Pseudomonas aeruginosa | 16 | Reduces biofilm formation |
Its ability to disrupt biofilm formation highlights its potential as an antimicrobial agent useful in treating infections caused by resistant strains.
Materials Science
In materials science, 8-Bromo-2-chloroquinazolin-4-amine is utilized in developing novel materials with specific electronic and optical properties. Its derivatives are being explored for applications in organic electronics and photonics due to their favorable characteristics.
Biological Studies
The compound has also been employed as a probe in biological studies to investigate enzyme functions and interactions. Its inhibitory effects on specific kinases suggest that it may disrupt critical signaling pathways involved in tumor growth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloroquinazolin-4-amine typically involves the reaction of 2-chloro-4-nitroaniline with bromine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nitration, reduction, and halogenation . The general reaction conditions include:
Nitration: 2-chloroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-chloro-4-nitroaniline.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.
Halogenation: The resulting 2-chloro-4-aminobenzene is then brominated using bromine in the presence of a catalyst like iron(III) bromide to yield 8-Bromo-2-chloroquinazolin-4-amine.
Industrial Production Methods
Industrial production methods for 8-Bromo-2-chloroquinazolin-4-amine involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2-chloroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives .
Wirkmechanismus
The mechanism of action of 8-Bromo-2-chloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinazolin-4-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Bromoquinazolin-4-amine:
2,8-Dichloroquinazolin-4-amine: Contains two chlorine atoms, which can influence its chemical behavior differently compared to 8-Bromo-2-chloroquinazolin-4-amine.
Uniqueness
8-Bromo-2-chloroquinazolin-4-amine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This dual halogenation allows for a broader range of chemical modifications and applications compared to its analogs .
Biologische Aktivität
8-Bromo-2-chloroquinazolin-4-amine is a halogenated quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy. Its structural features, including the presence of bromine and chlorine atoms, contribute to its unique pharmacological properties, making it a promising candidate for drug development.
Chemical Structure and Properties
The molecular formula of 8-Bromo-2-chloroquinazolin-4-amine is C9H7BrClN3, with a molecular weight of 258.50 g/mol. The compound features a quinazoline core, which is known for its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C9H7BrClN3 |
Molecular Weight | 258.50 g/mol |
Structural Features | Bromine and chlorine substitutions at positions 2 and 8 |
Biological Activity Overview
8-Bromo-2-chloroquinazolin-4-amine exhibits significant biological activities, primarily as an anticancer agent. Research has demonstrated its potential in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound interacts with multiple biological targets, including enzymes involved in cell proliferation.
Key Biological Activities:
- Anticancer Properties : The compound has been shown to inhibit tumor growth in several cancer cell lines by inducing apoptosis and causing cell cycle arrest.
- Enzyme Inhibition : It has demonstrated inhibitory effects on critical kinases involved in cancer signaling pathways, suggesting potential use in targeted cancer therapies.
- Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial properties, indicating broader therapeutic applications beyond oncology.
The mechanism of action for 8-Bromo-2-chloroquinazolin-4-amine involves its binding affinity to specific enzymes and receptors. Interaction studies indicate that it may disrupt signaling pathways critical for tumor growth by inhibiting kinases such as MDM2 and CDK4/6.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy across various experimental models:
- MDM2 Inhibition : A study demonstrated that 8-Bromo-2-chloroquinazolin-4-amine acts as an MDM2 inhibitor, promoting cellular senescence in cancer cells resistant to conventional therapies.
- Cell Line Studies : In vitro assays revealed that the compound effectively reduces viability in human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent anticancer activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives have shown that modifications at specific positions significantly influence their biological activity, highlighting the importance of bromine and chlorine substitutions in enhancing potency .
Summary of Applications
The unique properties of 8-Bromo-2-chloroquinazolin-4-amine make it a valuable intermediate in drug discovery:
- Pharmaceutical Development : It serves as a scaffold for synthesizing new drugs targeting various diseases, particularly cancers.
- Combination Therapies : Its role as an MDM2 inhibitor allows for potential use in combination therapies with other agents to overcome resistance mechanisms in cancer treatment.
Eigenschaften
IUPAC Name |
8-bromo-2-chloroquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWKIQGVGJPSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549437 | |
Record name | 8-Bromo-2-chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956100-62-2 | |
Record name | 8-Bromo-2-chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.